molecular formula C14H17BrO2 B138518 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane CAS No. 125962-61-0

8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane

Cat. No.: B138518
CAS No.: 125962-61-0
M. Wt: 297.19 g/mol
InChI Key: HOTMLVRRXAEMKZ-UHFFFAOYSA-N
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Description

8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane is a chemical compound characterized by its unique spirocyclic structure. This compound contains a bromophenyl group attached to a dioxaspirodecane ring system. The presence of the bromine atom in the phenyl ring imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of 4-bromophenyl derivatives with dioxaspirodecane precursors. One common method includes the use of 1,1-pentamethylene oxalic acid and urea, which react under controlled conditions to form the desired spirocyclic structure . The reaction is carried out at temperatures ranging from 150-200°C for 0.5-2 hours, followed by recrystallization to obtain the pure compound.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate are used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of different spirocyclic compounds .

Scientific Research Applications

8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure allows the compound to fit into specific binding sites, influencing biological processes at the molecular level .

Comparison with Similar Compounds

  • 8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
  • 8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Comparison: Compared to similar compounds, 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane is unique due to its specific bromophenyl substitution pattern and spirocyclic structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

8-(4-bromophenyl)-1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO2/c15-13-3-1-11(2-4-13)12-5-7-14(8-6-12)16-9-10-17-14/h1-4,12H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTMLVRRXAEMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3=CC=C(C=C3)Br)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439369
Record name 8-(4-Bromophenyl)-1,4-dioxasprio[4,5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125962-61-0
Record name 8-(4-Bromophenyl)-1,4-dioxasprio[4,5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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